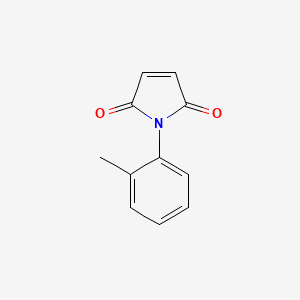

1-(2-methylphenyl)pyrrole-2,5-dione

Description

The exact mass of the compound MALEIMIDE, N-o-TOLYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56115. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-methylphenyl)pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylphenyl)pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJZFBQEAZNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193656 | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-01-0 | |

| Record name | N-(2-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(ORTHO-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-2-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M9K7F3R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-methylphenyl)pyrrole-2,5-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-methylphenyl)pyrrole-2,5-dione

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, also commonly known as N-(o-tolyl)maleimide, is a significant organic compound featuring a central pyrrole-2,5-dione core bonded to a 2-methylphenyl (ortho-tolyl) group. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of approximately 187.19 g/mol .[1][2] This molecule is of considerable interest to researchers in organic synthesis, materials science, and drug development due to the unique reactivity conferred by the maleimide functional group. The electron-deficient double bond of the maleimide ring makes it a prime candidate for various addition reactions, most notably Michael additions with thiols, which underpins its widespread use in bioconjugation.[1] The presence of the o-tolyl substituent sterically and electronically influences its reactivity and solubility compared to other N-substituted maleimides, making it a versatile building block for creating complex molecules and functional materials.[1] This guide provides a comprehensive overview of its synthesis, core chemical properties, reactivity, and key applications.

Core Physicochemical and Structural Data

A fundamental understanding of a compound's physical and structural properties is essential for its application in research and development. The key properties of 1-(2-methylphenyl)pyrrole-2,5-dione are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [2] |

| CAS Number | 4067-01-0 | [3][4] |

| Synonyms | N-(o-tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | [1][4] |

| Appearance | Varies; may be a solid or liquid at room temperature | |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and DMF | [5] |

| Storage Temperature | Recommended at 2 - 8 °C, tightly closed, dry, and protected from light |

Synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione

The most established and direct method for synthesizing N-substituted maleimides, including the o-tolyl derivative, is the condensation reaction between a primary amine and maleic anhydride.[1][6][7] This process is typically a two-step sequence involving the formation of a maleamic acid intermediate, followed by a cyclodehydration step to yield the final imide.

Reaction Mechanism:

-

Nucleophilic Acyl Substitution: The nitrogen atom of the primary amine (2-methylaniline) performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride. This opens the anhydride ring to form N-(2-methylphenyl)maleamic acid.

-

Cyclodehydration: The intermediate maleamic acid is then heated, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to induce intramolecular cyclization and elimination of a water molecule, forming the stable five-membered imide ring.[6]

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating, significantly reducing reaction times and often improving yields by providing rapid and uniform heating.[1]

Experimental Protocol: Conventional Synthesis

-

Step 1: Formation of Maleamic Acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF in a round-bottom flask.[8]

-

Slowly add 2-methylaniline (o-toluidine) (1.0 eq) to the solution while stirring, typically at room temperature or slightly below to control the initial exothermic reaction.

-

Continue stirring for 1-2 hours to ensure complete formation of the N-(2-methylphenyl)maleamic acid intermediate.

-

-

Step 2: Cyclodehydration

-

To the mixture containing the maleamic acid, add acetic anhydride (e.g., 2-3 eq) and a catalytic amount of sodium acetate.

-

Heat the reaction mixture under reflux for 2-3 hours.[8] The progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice or cold water to precipitate the product.[8]

-

Filter the resulting solid, wash it thoroughly with water to remove acetic acid and other impurities, and dry it under a vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Caption: General workflow for the synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione.

Spectroscopic Characterization

Structural elucidation and confirmation of 1-(2-methylphenyl)pyrrole-2,5-dione are routinely performed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet signals between δ 7.2-7.5 ppm corresponding to the four protons on the tolyl ring. Vinyl Protons: A singlet at approximately δ 6.8-7.0 ppm for the two equivalent protons on the maleimide double bond. Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm for the three methyl protons. |

| ¹³C NMR | Carbonyl Carbons (C=O): Signals around δ 170 ppm. Vinyl Carbons (-CH=CH-): A signal around δ 134 ppm. Aromatic Carbons: Multiple signals in the δ 126-138 ppm range. Methyl Carbon (-CH₃): A signal around δ 17-18 ppm. |

| FT-IR (cm⁻¹) | C=O Stretch (imide): Strong, characteristic absorption bands around 1700-1780 cm⁻¹. C=C Stretch (alkene): A band around 1580-1640 cm⁻¹. C-N Stretch: A band in the 1350-1390 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z 187, corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns would involve the loss of CO and cleavage of the aryl group. |

Note: Exact chemical shifts (δ) and absorption frequencies can vary slightly based on the solvent and instrument used.

Reactivity and Core Chemical Properties

The chemical behavior of 1-(2-methylphenyl)pyrrole-2,5-dione is dominated by the electrophilic nature of the double bond within the maleimide ring.

Michael Addition

This is the most significant reaction for this class of compounds, particularly in biochemical applications. The double bond is highly susceptible to conjugate addition by soft nucleophiles. Thiols (R-SH), such as the side chain of cysteine residues in proteins, react readily and selectively with the maleimide group at neutral or slightly basic pH to form a stable thioether bond.[1] This high specificity makes N-substituted maleimides invaluable reagents for bioconjugation, allowing for the covalent labeling of proteins, peptides, and other biomolecules.[1]

Caption: Michael addition of a thiol to the maleimide ring.

Polymerization

The vinyl group in the maleimide ring can participate in polymerization reactions. 1-(2-methylphenyl)pyrrole-2,5-dione can act as a monomer to form homopolymers or be copolymerized with other monomers, such as methyl methacrylate, to create polymers with tailored properties.[2] These polymers find use in applications ranging from drug delivery systems to high-performance materials.[1]

Photochemical Reactivity

The compound is known to undergo photochemical reactions when exposed to light sources, which can lead to discoloration.[2] This light sensitivity is an important consideration for its long-term storage and handling, necessitating protection from direct light.

Thermal Stability and Hazards

While chemically stable under standard ambient conditions, 1-(2-methylphenyl)pyrrole-2,5-dione can form explosive mixtures with air upon intense heating. This is a critical safety consideration, especially for large-scale handling and reactions conducted at elevated temperatures.

Applications in Research and Industry

The unique reactivity profile of 1-(2-methylphenyl)pyrrole-2,5-dione has led to its use in several high-technology fields.

-

Bioconjugation and Pharmaceuticals: Its primary application is as a crosslinking agent to form covalent bonds between biomolecules.[1] It is used to attach fluorescent labels, drugs, or imaging probes to proteins for diagnostics and therapeutic research.[1] The broader class of pyrrole-2,5-dione derivatives has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9] Some derivatives have also been explored as cholesterol absorption inhibitors.[10]

-

Material Science and Polymer Chemistry: The compound is used to develop novel polymers with specific functionalities.[1] These polymers can be used for surface modification or as components in biocompatible materials and hydrogels for tissue engineering.[1] It also serves as a colorant and stabilizing agent in some industrial applications.[2][11]

-

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and other organic molecules.[1][3]

Safety and Handling

According to its Safety Data Sheet (SDS), 1-(2-methylphenyl)pyrrole-2,5-dione is a hazardous substance that requires careful handling.

-

Primary Hazards:

-

Fatal if swallowed and toxic in contact with skin.

-

Causes severe skin burns and serious eye damage.

-

May cause an allergic skin reaction.

-

Combustible and may form explosive vapor-air mixtures upon intense heating.

-

-

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating dust and keep away from heat, open flames, and other sources of ignition.

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Conclusion

1-(2-methylphenyl)pyrrole-2,5-dione is a highly functionalized and reactive molecule with significant utility in both academic research and industrial applications. Its straightforward synthesis and, most importantly, the selective reactivity of its maleimide group with thiols have cemented its role as a key tool in bioconjugation and protein chemistry. Furthermore, its capacity for polymerization and its use as a synthetic intermediate highlight its versatility. A thorough understanding of its chemical properties, reactivity, and safety precautions is paramount for its effective and safe utilization in the laboratory and beyond.

References

- Smolecule. (n.d.). 1-(2-methylphenyl)pyrrole-2,5-dione.

- CymitQuimica. (n.d.). 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione.

- MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.

- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- MySkinRecipes. (n.d.). 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione.

- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

- PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-.

- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.

- PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.

- Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-2,5-dione Supplier China.

- AIP Publishing. (n.d.). Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers.

- SciSpace. (n.d.). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide.

- NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-.

- Sigma-Aldrich. (n.d.). N-(ORTHO-TOLYL)-MALEIMIDE AldrichCPR.

- ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.

- Organic Chemistry Portal. (n.d.). Synthesis of maleimides.

- Tokyo Chemical Industry. (n.d.). 2-Amino-3-methylpyridine.

Sources

- 1. smolecule.com [smolecule.com]

- 2. 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 4. N-(ORTHO-TOLYL)-MALEIMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Methyl-1H-pyrrole-2,5-dione Supplier China | CAS 879-30-1 | Properties, Uses, Safety & Price [pipzine-chem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. cibtech.org [cibtech.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl- | C18H16N2O4 | CID 11587850 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-(o-tolyl)maleimide)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide. Its Chemical Abstracts Service (CAS) number is 4067-01-0 .[1][2] This document details the compound's core physicochemical properties, outlines a robust and validated synthesis protocol, explores its fundamental chemical reactivity, and discusses its significant applications in organic synthesis, polymer chemistry, and the pharmaceutical sciences.[1] The guide is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights. We will delve into the causality behind synthetic choices and the mechanistic basis of its utility as a key chemical intermediate and bioconjugation agent.

Compound Identification and Physicochemical Properties

1-(2-methylphenyl)pyrrole-2,5-dione is an organic compound featuring a central pyrrole-2,5-dione ring (a maleimide) N-substituted with an o-tolyl (2-methylphenyl) group.[1] This substitution pattern, specifically the methyl group at the ortho position of the phenyl ring, influences its steric profile, solubility, and reactivity compared to its meta- or para-substituted isomers.[1]

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 4067-01-0 | [1][2] |

| IUPAC Name | 1-(2-methylphenyl)pyrrole-2,5-dione | [1] |

| Synonyms | N-(o-tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=CC2=O | [1] |

| InChI Key | QYOJZFBQEAZNEW-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Crystals or Powder) | [3] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained on the specific batch being used to confirm identity and purity, as minor impurities can significantly affect downstream applications.

Synthesis and Mechanistic Rationale

The synthesis of N-substituted maleimides is a well-established process in organic chemistry. A reliable and common method is the two-step condensation reaction between maleic anhydride and a primary amine—in this case, o-toluidine. This process involves the formation of a maleamic acid intermediate, followed by dehydrative cyclization.

Step 1: Maleamic Acid Formation The initial step is the nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl carbons of maleic anhydride. This reaction is typically fast and exothermic, conducted at low to ambient temperatures in an aprotic solvent like N,N-dimethylformamide (DMF) or diethyl ether to control the reaction rate and prevent side reactions. The result is the formation of (2Z)-4-oxo-4-[(2-methylphenyl)amino]but-2-enoic acid, the maleamic acid intermediate.

Step 2: Dehydrative Cyclization (Imidization) The second step is the crucial ring-closure to form the imide. This is an intramolecular condensation that requires the removal of a water molecule. The most common laboratory method involves heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a base catalyst like sodium acetate. The acetic anhydride serves both as the solvent and the dehydrating agent, while the sodium acetate facilitates the cyclization process. The final product is then isolated through precipitation by pouring the reaction mixture into cold water, followed by filtration and recrystallization to achieve high purity.

Experimental Protocol: Synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione

Materials:

-

Maleic Anhydride (1.0 eq)

-

o-Toluidine (1.0 eq)

-

Acetic Anhydride (~10 vol)

-

Anhydrous Sodium Acetate (0.3 eq)

-

Diethyl Ether (or other suitable aprotic solvent)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Step A: Intermediate Formation. Dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add o-toluidine (1.0 eq), dissolved in diethyl ether, dropwise to the cooled maleic anhydride solution over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The maleamic acid intermediate will precipitate as a white solid.

-

Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum. This intermediate can be carried to the next step without further purification.

-

Step B: Cyclization. Combine the dried maleamic acid intermediate, anhydrous sodium acetate (0.3 eq), and acetic anhydride (~10 volumes relative to the intermediate) in a round-bottom flask.

-

Heat the mixture at 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolation & Purification. Slowly pour the cooled reaction mixture into a beaker of crushed ice/cold water with vigorous stirring. The product, 1-(2-methylphenyl)pyrrole-2,5-dione, will precipitate.

-

Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Validation. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals. Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for 1-(2-methylphenyl)pyrrole-2,5-dione.

Chemical Reactivity: The Thiol-Maleimide Michael Addition

The core of 1-(2-methylphenyl)pyrrole-2,5-dione's utility in drug development and materials science lies in the reactivity of the maleimide ring. The carbon-carbon double bond is highly electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols (sulfhydryl groups).

This reaction, known as the thiol-maleimide addition or ligation, is highly specific and efficient under physiological conditions (neutral pH, aqueous solution). It proceeds via a conjugate addition mechanism to form a stable carbon-sulfur bond (a thioether succinimide adduct). This specificity makes N-substituted maleimides, including the o-tolyl derivative, invaluable reagents for bioconjugation—the process of covalently linking molecules to biomolecules like proteins.[1] Cysteine residues, with their terminal thiol groups, are the primary targets for maleimide ligation on proteins.

Mechanism: Thiol-Maleimide Ligation

Caption: Michael addition reaction between a thiol and the maleimide ring.

Applications in Research and Drug Development

The unique combination of the maleimide functional group and the o-tolyl substituent gives this compound a diverse range of applications.

-

Bioconjugation and Labeling: Its primary use is as a reagent for labeling proteins, peptides, and other biomolecules that contain free thiol groups.[1] By attaching this molecule, researchers can introduce probes, fluorescent labels, or drugs to specific sites on a protein.[1]

-

Crosslinking Agent: The ability to react with thiols makes it a useful crosslinking agent to study protein-protein interactions or to create hydrogels for applications in tissue engineering.[1]

-

Polymer Chemistry: N-(o-tolyl)maleimide can be incorporated as a monomer in polymerization reactions to create functional polymers.[1] These polymers can be designed for specific purposes such as drug delivery systems or as novel biocompatible materials.[1]

-

Pharmaceutical Research: The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Compounds with this core have been investigated for anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6] Specifically, some 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potent cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.

Safety and Handling

1-(2-methylphenyl)pyrrole-2,5-dione should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin, eyes, and mucous membranes. Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

1-(2-methylphenyl)pyrrole-2,5-dione (CAS: 4067-01-0) is a versatile and valuable chemical compound for researchers in both chemistry and biology. Its straightforward synthesis and the specific reactivity of its maleimide group make it an ideal tool for bioconjugation and the development of functional materials. Furthermore, its underlying pyrrole-2,5-dione structure continues to be a source of inspiration for the design of novel therapeutic agents. This guide provides the foundational knowledge required for its synthesis, understanding, and application in advanced research settings.

References

- 1-(2-methylphenyl)pyrrole-2,5-dione - Smolecule.

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm

- 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione - MySkinRecipes.

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl - PubChem.

- The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide: Synthesis and Structural Analysis of Succinimide-enaminones - SciELO.

- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - MDPI.

- The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide - SciSpace.

Sources

- 1. Buy 1-(2-methylphenyl)pyrrole-2,5-dione | 4067-01-0 [smolecule.com]

- 2. 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 3. 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl- | C18H16N2O4 | CID 11587850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic data of 1-(2-methylphenyl)pyrrole-2,5-dione

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-methylphenyl)pyrrole-2,5-dione

Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds, is a significant scaffold in medicinal chemistry and materials science. N-arylmaleimides are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] Their utility extends to organic synthesis, where the maleimide moiety serves as a reactive building block.[1] This guide provides a detailed analysis of the spectroscopic data for 1-(2-methylphenyl)pyrrole-2,5-dione, offering researchers and drug development professionals a comprehensive reference for its structural characterization. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Synthesis Overview

The structural integrity of 1-(2-methylphenyl)pyrrole-2,5-dione is the foundation of its chemical behavior and spectroscopic signature. The molecule consists of a central pyrrole-2,5-dione (maleimide) ring connected via its nitrogen atom to a 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of 1-(2-methylphenyl)pyrrole-2,5-dione.

The synthesis of N-arylmaleimides is typically achieved through a two-step process.[2] Initially, an aromatic amine (2-methylaniline) reacts with maleic anhydride to form the corresponding N-arylmaleamic acid. This intermediate is then subjected to cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[1][2]

Caption: General synthetic workflow for N-arylmaleimides.

Part 1: Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small quantity of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded by accumulating multiple scans to improve the signal-to-noise ratio. The resulting transmittance or absorbance spectrum is then analyzed.

Data Interpretation and Causality

The IR spectrum provides direct evidence for the key functional groups present in the molecule. For 1-(2-methylphenyl)pyrrole-2,5-dione, the most prominent features arise from the cyclic imide and the aromatic ring.

-

Imide C=O Stretching: The five-membered imide ring results in two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch typically appears at a higher frequency (around 1780-1770 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1730-1700 cm⁻¹).[3] This doublet is a hallmark of the maleimide structure.

-

Aromatic C=C Stretching: The presence of the phenyl ring is confirmed by one or more sharp absorption bands in the 1610-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically appears in the 1390-1350 cm⁻¹ region.[3]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears as sharp bands just below 3000 cm⁻¹.

Summary of IR Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |

| ~1775 | Asymmetric C=O Stretch (Imide) | Strong |

| ~1710 | Symmetric C=O Stretch (Imide) | Strong |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium |

| ~1380 | C-N Stretch | Strong |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Approximately 10-20 mg of the compound is dissolved in about 0.5 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1] The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Data Interpretation

The ¹H NMR spectrum is crucial for confirming the specific arrangement of protons in the molecule.

-

Aromatic Protons (7.5-7.2 ppm): The four protons on the 2-methylphenyl ring will appear as a complex multiplet in this region. The ortho-position of the methyl group breaks the symmetry seen in para-substituted analogues, leading to more complex splitting patterns for all four aromatic protons.

-

Olefinic Protons ( ~6.8 ppm): The two equivalent protons on the maleimide ring are chemically and magnetically equivalent, giving rise to a sharp singlet. This is a characteristic signal for N-substituted maleimides.

-

Methyl Protons ( ~2.2 ppm): The three protons of the methyl group attached to the aromatic ring will produce a distinct singlet.

Summary of ¹H NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 4H | Ar-H |

| ~6.8 | Singlet | 2H | H C=CH (Maleimide) |

| ~2.2 | Singlet | 3H | Ar-CH ₃ |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

-

Carbonyl Carbons (~170 ppm): The two equivalent carbonyl carbons of the imide ring will appear as a single, strong signal in the downfield region.

-

Aromatic Carbons (138-126 ppm): Six distinct signals are expected for the six carbons of the 2-methylphenyl ring. This includes four signals for the protonated carbons (CH) and two for the quaternary carbons (the one attached to the nitrogen and the one bearing the methyl group).

-

Olefinic Carbons (~134 ppm): The two equivalent sp² carbons of the maleimide double bond will produce a single signal.

-

Methyl Carbon (~17 ppm): The sp³ carbon of the methyl group will appear as a single signal in the upfield region.

Summary of ¹³C NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Imide) |

| ~138.0 | Quaternary Ar-C -CH₃ |

| ~134.5 | C H=C H (Maleimide) |

| ~131.0 | Quaternary Ar-C -N |

| ~130.0 - 126.0 | Aromatic C H |

| ~17.5 | Ar-C H₃ |

Part 3: Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization (EI)-MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For 1-(2-methylphenyl)pyrrole-2,5-dione (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol .

-

Molecular Ion (M⁺˙): A strong peak is expected at m/z = 187, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation: The fragmentation of N-arylmaleimides can proceed through several pathways. A common fragmentation involves the loss of a carbonyl group (CO, 28 Da) or cleavage across the imide ring. The bond between the nitrogen and the aromatic ring can also cleave.

Caption: Plausible fragmentation pathway for 1-(2-methylphenyl)pyrrole-2,5-dione in EI-MS.

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 187 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - CO]⁺˙ | Loss of a carbonyl group |

| 106 | [C₇H₈N]⁺ | Fragment containing the 2-methylaniline moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 1-(2-methylphenyl)pyrrole-2,5-dione. IR spectroscopy confirms the presence of the characteristic imide carbonyls and the aromatic ring. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity of the 2-methylphenyl group to the maleimide ring and the equivalence of the olefinic protons and carbonyl carbons. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. This comprehensive dataset serves as an essential analytical blueprint for researchers working with this versatile chemical entity.

References

-

ResearchGate. (2009). Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-o-Tolylmaleimide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 1-(2-methylphenyl)pyrrole-2,5-dione, an organic compound also known as N-o-Tolylmaleimide. With a molecular weight of 187.19 g/mol , this N-substituted maleimide is a critical reagent in synthetic chemistry and biotechnology.[1] Its defining characteristic is the electrophilic maleimide ring, which exhibits high reactivity and specificity towards thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores the mechanism of its cornerstone thiol-Michael addition reaction, and discusses its significant applications in bioconjugation, drug development, and materials science. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction to N-Aryl Maleimides

N-substituted maleimides are a class of heterocyclic compounds that serve as powerful building blocks and functionalization agents in modern chemistry. Their utility stems from the pyrrole-2,5-dione core, which features an electron-deficient carbon-carbon double bond. This structural feature renders the maleimide group an excellent Michael acceptor, enabling it to react selectively with nucleophiles.

Among this class, 1-(2-methylphenyl)pyrrole-2,5-dione (N-o-Tolylmaleimide) is distinguished by the presence of a methyl group at the ortho position of the N-phenyl ring.[1] This substitution can influence the compound's steric profile, solubility, and electronic properties compared to its meta- and para-isomers or the unsubstituted N-phenylmaleimide.[1] These subtle modifications are critical in applications such as the development of therapeutic agents and advanced polymers, where precise control over reactivity and physical properties is paramount. The biological activities of pyrrole-2,5-dione derivatives, including potential anti-inflammatory, antimicrobial, and antitumor properties, further underscore their importance in pharmaceutical research.[1][2][3]

Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of 1-(2-methylphenyl)pyrrole-2,5-dione are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(2-methylphenyl)pyrrole-2,5-dione | [1] |

| Synonyms | N-(o-Tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione | [1] |

| CAS Number | 4067-01-0 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=CC2=O | [1] |

| InChI Key | QYOJZFBQEAZNEW-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and reliable method for synthesizing N-aryl maleimides is a two-step process involving the reaction of an aromatic amine with maleic anhydride. This process is broadly applicable and can be optimized for high yields.

The synthesis proceeds via two key stages:

-

Amic Acid Formation: The primary amine (o-toluidine) acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically rapid and results in the formation of the intermediate N-(2-methylphenyl)maleamic acid.

-

Dehydrative Cyclization (Imidization): The intermediate amic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. This step eliminates a molecule of water to form the stable five-membered imide ring.

Experimental Protocol: Synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione

This protocol is adapted from general methods for N-substituted maleimide synthesis.[4]

Materials:

-

Maleic Anhydride (1.0 eq)

-

o-Toluidine (1.0 eq)

-

Anhydrous Diethyl Ether

-

Acetic Anhydride (3.0 eq)

-

Anhydrous Sodium Acetate (0.3 eq)

-

Ice-water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of N-(2-methylphenyl)maleamic Acid

-

Dissolve maleic anhydride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of o-toluidine in anhydrous diethyl ether dropwise to the cooled maleic anhydride solution over 30 minutes.

-

Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. Diethyl ether is used as the solvent because the resulting amic acid intermediate has low solubility and will precipitate, allowing for easy isolation.[4]

-

-

Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclization to 1-(2-methylphenyl)pyrrole-2,5-dione

-

Combine the dried N-(2-methylphenyl)maleamic acid, acetic anhydride, and anhydrous sodium acetate in a clean, dry round-bottom flask.

-

Causality Note: Acetic anhydride is the dehydrating agent that drives the ring-closing reaction. Sodium acetate acts as a base catalyst to facilitate the imidization process.

-

-

Heat the mixture in an oil bath at 80-90°C for 2 hours with stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-water while stirring vigorously. This will precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2-methylphenyl)pyrrole-2,5-dione.

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point and compare it to literature values.

Core Reactivity: The Thiol-Maleimide Michael Addition

The primary utility of 1-(2-methylphenyl)pyrrole-2,5-dione in drug development and biotechnology is its highly efficient and selective reaction with thiols. This reaction is a Michael-type addition where the nucleophilic thiol attacks the electron-poor double bond of the maleimide ring.

The reaction is most efficient at a pH range of 6.5-7.5. In this range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the maleimide. The resulting carbon-sulfur bond is highly stable, making this chemistry ideal for creating permanent linkages in bioconjugates.[1]

Applications in Drug Development and Research

The specific reactivity profile of N-o-Tolylmaleimide makes it an invaluable tool for researchers.

Bioconjugation Chemistry

This is the most prominent application. The ability to form stable covalent bonds with cysteine residues allows for the precise modification of proteins and peptides.[1]

-

Antibody-Drug Conjugates (ADCs): Cytotoxic drugs functionalized with a maleimide group can be attached to monoclonal antibodies via surface-exposed or engineered cysteine residues. The resulting ADC can selectively target cancer cells.

-

PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile.

-

Fluorescent Labeling: Fluorophores equipped with a maleimide handle can be used to label proteins for imaging studies, such as fluorescence microscopy and flow cytometry.

-

Surface Immobilization: Proteins and peptides can be anchored to surfaces or nanoparticles for applications in diagnostics and biomaterials.

Experimental Protocol: Labeling a Cysteine-Containing Peptide

Objective: To covalently label a peptide with 1-(2-methylphenyl)pyrrole-2,5-dione.

Materials:

-

Cysteine-containing peptide

-

1-(2-methylphenyl)pyrrole-2,5-dione

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

-

Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Maleimide Reagent Preparation: Prepare a 10-20 mM stock solution of 1-(2-methylphenyl)pyrrole-2,5-dione in DMF or DMSO.

-

Expertise Note: The stock solution should be prepared fresh, as the maleimide group can slowly hydrolyze in the presence of water.

-

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide stock solution to the peptide solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) relative to the maleimide to consume any unreacted 1-(2-methylphenyl)pyrrole-2,5-dione. Allow to react for 15 minutes.

-

Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using RP-HPLC.

-

Validation: Confirm successful conjugation and determine the purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift.

Polymer and Materials Science

1-(2-methylphenyl)pyrrole-2,5-dione can be used as a monomer or a crosslinking agent in polymerization reactions.[1] The maleimide group can participate in free-radical polymerization or in Diels-Alder reactions, allowing for the creation of thermally stable and functional polymers for applications in electronics and advanced composites.

Conclusion

1-(2-methylphenyl)pyrrole-2,5-dione is a versatile and powerful chemical tool with a well-defined molecular weight of 187.19 g/mol .[1] Its straightforward synthesis and, most importantly, its specific and robust reactivity with thiol groups have established it as a staple reagent in bioconjugation, enabling the creation of sophisticated therapeutics like ADCs and precisely labeled proteins for research. Its utility further extends into materials science, highlighting its broad applicability. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel solutions to complex scientific challenges.

References

- Smolecule. (n.d.). 1-(2-methylphenyl)pyrrole-2,5-dione.

- ChemicalBook. (n.d.). 1-((2-METHYLPHENYL)METHYL)-1H-PYRROLE-2,5-DIONE | 140480-91-7.

- NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.

- Chemdiv. (n.d.). Compound 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione.

- MDPI. (2022).

- ChemSynthesis. (n.d.). 1-methyl-3-(3-methylphenyl)-1H-pyrrole-2,5-dione.

- PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-.

- NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.

- SciELO. (2006). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide: Synthesis and Structural Analysis of Succinimide-enaminones. Journal of the Brazilian Chemical Society, 17(7), 1347-1353.

- MySkinRecipes. (n.d.). 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione.

- ResearchGate. (2015). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Journal of Chemical Research, 39(10), 596-598.

- Organic Communications. (2012).

- SciSpace. (2006). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. Journal of the Brazilian Chemical Society, 17(7).

- ChemicalBook. (n.d.). 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE | 1631-28-3.

- BLDpharm. (n.d.). 930-88-1|1-Methyl-1H-pyrrole-2,5-dione.

- CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Bio-Medical Analysis, 4(2), 1-4.

- National Center for Biotechnology Information. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8841.

- MDPI. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molbank, 2012(3), M768.

- Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-2,5-dione Supplier China.

- Journal of Medicinal Chemistry. (2014). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. 57(21), 9036-9052.

Sources

N-((2-Methylphenyl)maleimide) solubility

An In-depth Technical Guide to the Solubility of N-((2-Methylphenyl)maleimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2-Methylphenyl)maleimide) is a pivotal chemical intermediate, extensively utilized in polymer science, organic synthesis, and the burgeoning field of bioconjugation for targeted therapeutics.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for protocol development, process optimization, and formulation design. This technical guide provides a comprehensive analysis of the solubility profile of N-((2-Methylphenyl)maleimide), grounded in theoretical principles of physical organic chemistry. It synthesizes this theory with field-proven, step-by-step experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable, application-specific solubility data.

Introduction: The Chemical Identity and Significance of N-((2-Methylphenyl)maleimide)

N-((2-Methylphenyl)maleimide), with the chemical formula C₁₁H₉NO₂, belongs to the N-aryl maleimide class of compounds.[2] Its molecular architecture features a reactive maleimide ring attached to a 2-methylphenyl (o-tolyl) group. The maleimide moiety is a potent Michael acceptor and dienophile, renowned for its highly selective and efficient covalent reaction with thiol groups, such as those on cysteine residues in proteins.[3][4] This specific reactivity is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4][5]

However, the practical application of N-aryl maleimides is often hampered by their limited aqueous solubility, a significant challenge for bioconjugation reactions typically performed in aqueous buffers and for the formulation of intravenously administered drugs.[3][6] Therefore, establishing a robust solubility profile is not merely an academic exercise but a critical step in harnessing the full potential of this versatile molecule.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a powerful predictive framework.[7][8]

The structure of N-((2-Methylphenyl)maleimide) is amphiphilic, containing both polar and non-polar regions:

-

Polar Regions : The maleimide ring contains two polar carbonyl (C=O) groups and a nitrogen atom, which can participate in dipole-dipole interactions.

-

Non-Polar Regions : The phenyl ring and the ortho-methyl group constitute a significant non-polar, hydrophobic portion of the molecule.

This duality suggests that N-((2-Methylphenyl)maleimide) will exhibit poor solubility in highly polar protic solvents like water. The non-polar aromatic ring disrupts the strong hydrogen-bonding network of water. Conversely, it is predicted to be more soluble in organic solvents that can engage in favorable interactions with its non-polar and polar moieties. For instance, N-phenylmaleimide, a closely related analog, is slightly soluble in water but readily soluble in solvents like methanol, ethanol, and benzene.[9] The addition of a methyl group is expected to slightly increase its non-polar character, potentially reducing aqueous solubility further while enhancing solubility in less polar organic solvents.

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific published quantitative data, this section provides robust, self-validating protocols for determining the solubility of N-((2-Methylphenyl)maleimide).

Qualitative Solubility Assessment

A systematic qualitative analysis provides a rapid overview of the compound's solubility across a range of common laboratory solvents. This is often the first step in selecting appropriate solvents for reactions, purification, or analytical characterization.[10][11]

Protocol: Step-by-Step Qualitative Solubility Testing

-

Preparation : Dispense approximately 20-25 mg of N-((2-Methylphenyl)maleimide) into a series of clean, dry test tubes.

-

Solvent Addition : To each tube, add 0.5 mL of a single test solvent (see Table 1).

-

Mixing : Agitate the tubes vigorously for 10-20 seconds at room temperature.

-

Observation : Observe whether the solid dissolves completely. If it does not, gently warm the mixture and observe any change. Note that heating may promote hydrolysis, particularly in aqueous solutions.

-

Classification : Classify the compound as "Soluble" (dissolves completely), "Partially Soluble" (some solid dissolves), or "Insoluble" (no visible dissolution).

-

pH-Dependent Solubility (for aqueous insolubility) : For samples insoluble in water, proceed to test solubility in 5% HCl and 5% NaOH to identify any strongly basic or acidic character that could lead to salt formation.[11]

Logical Workflow for Qualitative Solubility Testing The following diagram outlines the decision-making process for classifying an unknown compound based on its solubility.

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Equilibrium Method)

For applications in formulation and drug delivery, precise quantitative solubility data is essential. The equilibrium solubility method, or shake-flask method, is the gold standard.

Protocol: Step-by-Step Quantitative Solubility Measurement

-

Preparation of Saturated Solution : Add an excess amount of solid N-((2-Methylphenyl)maleimide) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is critical to ensure saturation.[12]

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Dilution : Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis : Quantify the concentration of N-((2-Methylphenyl)maleimide) in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve.

-

Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination The following diagram illustrates the key stages of the quantitative measurement process.

Caption: Workflow for the quantitative equilibrium solubility method.

Data Summary: Predicted and Experimental Template

The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Insoluble | |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | Nonpolar | Soluble | |

| Hexane | Nonpolar | Partially Soluble / Insoluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |

| 5% Aqueous HCl | Acidic | Insoluble | |

| 5% Aqueous NaOH | Basic | Insoluble (potential hydrolysis)[6] |

Conclusion and Future Directions

N-((2-Methylphenyl)maleimide) is a molecule of significant synthetic utility, whose practical application is intimately tied to its solubility characteristics. Based on its amphiphilic structure, it is predicted to be largely insoluble in aqueous media but soluble in a range of common organic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to rigorously determine its solubility profile. Such data is paramount for the rational design of bioconjugation reactions, the development of purification strategies, and the formulation of novel therapeutics. As maleimide chemistry continues to be a cornerstone of targeted drug delivery, a comprehensive understanding of the solubility of its derivatives remains a critical enabler of innovation.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

CHEM 2423. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wurm, F. R., & Zentel, R. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 6(15), 10186–10196. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(19), 6649. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). 2-Methyl-N-phenylmaleimide: Advanced Applications in Chemical Synthesis. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylmaleimide. PubChem Compound Database. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

ResearchGate. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

-

Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 212, 1-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 3945–3955. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Methyl-N-phenylmaleimide | C11H9NO2 | CID 689222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

Biological activity of 1-(2-methylphenyl)pyrrole-2,5-dione

An In-Depth Technical Guide to the Biological Activity of 1-(2-methylphenyl)pyrrole-2,5-dione

Executive Summary

1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, is a member of the N-substituted maleimide class of compounds. The maleimide moiety is a prominent pharmacophore recognized for its diverse biological activities, which are primarily rooted in its chemical reactivity. The strained double bond within the five-membered ring makes it a potent Michael acceptor, predisposing it to covalent interactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the cornerstone of its biological effects, which span anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key biological activities of 1-(2-methylphenyl)pyrrole-2,5-dione and related N-aryl maleimides, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: Chemical Profile and Core Reactivity

1-(2-methylphenyl)pyrrole-2,5-dione belongs to the family of pyrrole-2,5-diones, characterized by a central pyrrole ring with two ketone groups. The nitrogen atom is substituted with a 2-methylphenyl (o-tolyl) group, which modulates the compound's lipophilicity and steric profile, thereby influencing its biological interactions and specificity.

The defining feature of the maleimide group is the electrophilic carbon-carbon double bond, which acts as a powerful Michael acceptor. This allows for rapid and highly selective covalent bond formation with soft nucleophiles, particularly thiols.[1]

Causality of Reactivity: The high reactivity is driven by two main factors:

-

Ring Strain: The endocyclic double bond introduces significant strain into the five-membered ring, which is relieved upon the addition of a nucleophile that saturates the bond.[1]

-

Electron-Withdrawing Groups: The two adjacent carbonyl groups strongly withdraw electron density from the double bond, further enhancing its electrophilicity and susceptibility to nucleophilic attack.

This inherent reactivity with cysteine residues, which are often found in the active or allosteric sites of enzymes, is the primary mechanism through which maleimides exert their biological effects.[2]

Synthesis and Characterization

The synthesis of N-aryl maleimides like 1-(2-methylphenyl)pyrrole-2,5-dione is typically a robust two-step process starting from the corresponding aniline and maleic anhydride.[1]

General Synthetic Pathway

-

Step 1: Acylation (Amic Acid Formation): 2-methylaniline (o-toluidine) is reacted with maleic anhydride. The primary amine of the aniline performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding N-aryl maleamic acid intermediate.[1]

-

Step 2: Dehydrative Cyclization: The maleamic acid intermediate is then cyclized to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate, which facilitates the removal of a water molecule to yield the final 1-(2-methylphenyl)pyrrole-2,5-dione product.[1]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-methylphenyl)pyrrole-2,5-dione from 2-methylaniline and maleic anhydride.

Materials:

-

2-methylaniline (o-toluidine)

-

Maleic Anhydride

-

Diethyl ether (anhydrous)

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Standard reflux and filtration apparatus

Procedure:

-

Step 1: Formation of N-(2-methylphenyl)maleamic Acid

-

Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-methylaniline (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes.

-

Allow the reaction to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

-

A precipitate of the maleamic acid will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Rationale: The acylation is an exothermic reaction; dropwise addition at low temperature controls the reaction rate and minimizes side product formation. Diethyl ether is used as a solvent in which the reactants are soluble but the product is not, facilitating easy isolation.[1]

-

-

Step 2: Cyclization to 1-(2-methylphenyl)pyrrole-2,5-dione

-

Place the dried N-(2-methylphenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in a round-bottom flask.

-

Add acetic anhydride (3.0-4.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 140°C) for 2-3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

The product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1-(2-methylphenyl)pyrrole-2,5-dione.

-

Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization. Sodium acetate acts as a catalyst for the reaction.[1] Pouring the reaction mixture into ice water precipitates the organic product while quenching the reaction.

-

Key Biological Activities and Mechanisms of Action

The biological profile of 1-(2-methylphenyl)pyrrole-2,5-dione is representative of N-aryl maleimides, which exhibit potent activity across several therapeutic areas.

Anticancer Activity

The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated anticancer potential.[3][4][5][6] The primary mechanism is believed to be the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Mechanism 1: Inhibition of Topoisomerase II Maleimide and its derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα.[2] This enzyme is crucial for managing DNA topology during replication and transcription.

-

Molecular Action: The maleimide moiety likely forms a covalent bond with critical cysteine residues on topoisomerase II. This modification reduces the amount of catalytically active enzyme, thereby preventing the resealing of DNA double-strand breaks that the enzyme creates. Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA complex, maleimides act as catalytic inhibitors, preventing the enzyme from functioning in the first place.[2] This inhibition leads to an accumulation of DNA damage, which ultimately triggers apoptosis.

Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest Derivatives of pyrrole-dione have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][5][6]

-

Molecular Action: Treatment of cancer cells with these compounds leads to characteristic morphological changes of apoptosis, such as nuclear condensation and the formation of apoptotic bodies.[3][5] Mechanistically, this is achieved through the modulation of key regulatory proteins:

-

Down-regulation of Cyclins: Inhibition of Cyclin-D1 and Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest, often at the G1 phase.[3][5]

-

Modulation of Bcl-2 Family Proteins: Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5]

-

Activation of Caspases: Triggering of the caspase cascade (activation of caspase-9 and caspase-3) and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][5]

-

Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[7][8][9][10]

Mechanism: Inhibition of Pro-inflammatory Mediators These compounds can effectively suppress the production of prostaglandins and pro-inflammatory cytokines, which are central to the inflammatory response.

-

Molecular Action:

-

PGE2 Production Inhibition: Several 1H-pyrrole-2,5-dione derivatives strongly inhibit the lipopolysaccharide (LPS)-induced production of Prostaglandin E2 (PGE2) in macrophage cell lines like RAW 264.7.[11][12]

-

COX-2 Inhibition: This effect is often linked to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for PGE2 synthesis at sites of inflammation.[7][11][13]

-

Cytokine Suppression: The compounds also reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated immune cells.[8][10][14] This suggests an inhibitory effect on upstream signaling pathways, such as the NF-κB pathway, which controls the transcription of these cytokines.

-

| Compound Class | Target | Effect | IC50 / Potency | Reference |

| 1H-pyrrole-2,5-dione derivatives | PGE2 Production | Inhibition | IC50 = 0.61 µM for a lead derivative | [11] |

| 1H-pyrrole-2,5-dione derivatives | TNF-α, ROS, MDA | Reduction in Secretion | Concentration-dependent | [8] |

| Amidrazone-derived pyrrole-2,5-diones | PBMC Proliferation | Inhibition | Significant | [10][14] |

| Maleimide | Topoisomerase IIα | Catalytic Inhibition | Potent | [2] |

| Pyrrole-pyrazine dione derivative | A549 & HeLa Cells | Cytotoxicity | IC50 ≈ 16-20 µg/ml | [3][5] |

Experimental Protocols for Bioactivity Screening

To evaluate the therapeutic potential of 1-(2-methylphenyl)pyrrole-2,5-dione, standardized in vitro assays are essential. The protocols described below are self-validating systems designed for accuracy and reproducibility.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a human cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-